Sulisobenzone

描述

This compound is approved by the FDA in concentrations of up to 10% and in Canada, is approved by Health Canada at the same concentrations. It works to filter out both UVA and UVB rays, protecting the skin from sun UV damage. The UV-filter substance, this compound (BP-4) is widely used an ingredient in sunscreens and other personal care products,. It falls under the drug category of benzophenones. The benzophenones are a group of aromatic ketones that have both pharmaceutical and industrial applications. Benzophenones may be found organically in fruits such as grapes. Benzophenones are used as photoinitiators, fragrance enhancers, ultraviolet curing agents, and, occasionally, as flavor ingredients; they are also used in the manufacture of insecticides, agricultural chemicals, and pharmaceuticals and as an additive for plastics, coatings, and adhesives. As a group, benzophenones may be used to delay photodegradation or extend shelf life in toiletries and plastic surface coatings.

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

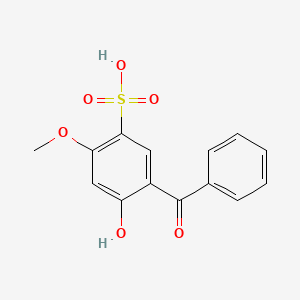

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVGEDCSTKKODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6628-37-1 (mono-hydrochloride salt) | |

| Record name | Sulisobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2042436 | |

| Record name | Sulisobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light tan solid; [Merck Index] | |

| Record name | Sulisobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.5X10+5 mg/L at 25 °C, 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-tan powder | |

CAS No. |

4065-45-6 | |

| Record name | Benzophenone 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4065-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulisobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulisobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulisobenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULISOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W6L629B4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145 °C | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of Sulisobenzone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of sulisobenzone (Benzophenone-4), a widely utilized UV filter in sunscreens and personal care products. The document details the core synthesis pathway, reaction mechanisms, experimental protocols, and quantitative data, offering valuable insights for researchers, chemists, and professionals involved in drug development and fine chemical synthesis.

Introduction

This compound (5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid) is a water-soluble, broad-spectrum UV absorber, effectively filtering both UVA and UVB radiation.[1] Its synthesis is a multi-step process, primarily involving the formation of a benzophenone intermediate followed by sulfonation. This guide will explore the prevalent industrial synthesis route, providing a detailed examination of each stage.

Core Synthesis Pathway

The most established industrial synthesis of this compound begins with the preparation of 2-hydroxy-4-methoxybenzophenone (Benzophenone-3) as a key precursor.[2] This is followed by an electrophilic aromatic substitution reaction to introduce the sulfonic acid group. The overall pathway can be summarized in three main stages:

-

Synthesis of m-Phenyldimethyl Ether: This initial step involves the methylation of resorcinol.

-

Friedel-Crafts Acylation: The formation of 2-hydroxy-4-methoxybenzophenone through the acylation of the methylated intermediate.

-

Sulfonation: The final step to yield this compound.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and associated quantitative data for each step of the this compound synthesis.

Synthesis of m-Phenyldimethyl Ether

Methodology: In a reaction kettle, sodium hydroxide is dissolved in water with stirring. The solution is then cooled to 10°C, and resorcinol is added and stirred until dissolved. Dimethyl sulfate is then added slowly, and the reaction is maintained at 26-30°C for 2 hours. The reaction mixture is diluted with water, and the oil layer is separated and washed with water until neutral. The low boiling point substances are removed, and the fraction at 215-220°C is collected by distillation to yield m-phenyldimethyl ether.[3]

Quantitative Data:

| Reagent/Product | Quantity | Unit |

| Water | 350 | kg |

| Sodium Hydroxide (NaOH) | 150 | kg |

| Resorcinol | 110 | kg |

| Dimethyl Sulfate | 126 | kg |

| Product: m-Phenyldimethyl Ether | - | - |

Synthesis of 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3)

Methodology: Chlorobenzene is added to a condensation kettle, followed by the catalyst aluminum chloride (AlCl3) and m-phenylene ether with stirring. The mixture is heated to approximately 80°C, and benzoyl chloride is slowly added. The reaction is refluxed for 4-6 hours. After cooling, the mixture is hydrolyzed, and the solvent is evaporated. The crude product is then cooled, crystallized, and dried to obtain 2-hydroxy-4-methoxybenzophenone.[3]

Quantitative Data:

| Reagent/Product | Quantity | Unit |

| Chlorobenzene | 300 | kg |

| Aluminum Chloride (AlCl3) | 350 | kg |

| m-Phenylene Ether | 120 | kg |

| Benzoyl Chloride | 320 | kg |

| Product: 2-Hydroxy-4-methoxybenzophenone | - | - |

Sulfonation of 2-Hydroxy-4-methoxybenzophenone

Two primary methods for sulfonation are commonly employed: using sulfuric acid or chlorosulfonic acid.

Methodology: 93% sulfuric acid is added to a sulfonation kettle. 2-hydroxy-4-methoxybenzophenone is then slowly added with stirring. The reaction is carried out at approximately 110°C for 4-6 hours. The mixture is then cooled to induce crystallization. The resulting solid is separated by filtration, dried, and recrystallized to obtain the final product.[3] A drawback of this method is the generation of a significant amount of waste acid.

Methodology: 2-hydroxy-4-methoxybenzophenone and a solvent (e.g., diethyl carbonate, dimethyl carbonate, ethyl acetate, or methyl acetate) are added to an enamel reaction kettle under a nitrogen atmosphere. Chlorosulfonic acid is then added dropwise with stirring. The temperature is maintained at 20-25°C by controlling the addition rate and using a jacketed water bath for cooling. The reaction proceeds for 20-25 hours. The resulting product is separated by centrifugal filtration, washed with the corresponding solvent, and dried under nitrogen.

Quantitative Data for Chlorosulfonic Acid Method:

| Parameter | Value | Unit | Reference |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | 500 | kg | |

| Diethyl Carbonate (solvent) | 1000 | kg | |

| Chlorosulfonic Acid | 290 | kg | |

| Reaction Temperature | 20 | °C | |

| Reaction Time | 25 | hours | |

| Yield of this compound (BP-4) | 81 | % | **** |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | 500 | kg | |

| Dimethyl Carbonate (solvent) | 1500 | kg | |

| Chlorosulfonic Acid | 280.8 | kg | |

| Reaction Temperature | 20 | °C | |

| Reaction Time | 25 | hours | |

| Yield of this compound (BP-4) | 85 | % | **** |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | 500 | kg | |

| Ethyl Acetate (solvent) | - | - | |

| Chlorosulfonic Acid | - | - | |

| Reaction Temperature | 25 | °C | |

| Reaction Time | 20 | hours | |

| Yield of this compound (BP-4) | 80 | % | **** |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | 500 | kg | |

| Methyl Acetate (solvent) | - | - | |

| Chlorosulfonic Acid | - | - | |

| Reaction Temperature | 20 | °C | |

| Reaction Time | 22 | hours | |

| Yield of this compound (BP-4) | 82 | % | **** |

Reaction Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of 2-hydroxy-4-methoxybenzophenone is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups and are ortho-, para-directing. The sulfonic acid group will preferentially add to the position that is ortho or para to these activating groups and on the same aromatic ring.

The mechanism involves the generation of an electrophile, typically sulfur trioxide (SO3) or its protonated form, which is then attacked by the electron-rich aromatic ring of benzophenone-3. This is followed by the restoration of aromaticity through the loss of a proton.

References

Sulisobenzone CAS 4065-45-6 research

An In-depth Technical Guide to Sulisobenzone (CAS 4065-45-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Benzophenone-4 (BP-4), is an organic compound belonging to the benzophenone class of aromatic ketones.[1][2] Identified by its CAS number 4065-45-6, it is a water-soluble, broad-spectrum ultraviolet (UV) filter widely utilized in sunscreens, personal care products, and various industrial applications to protect against damage from UVA and UVB radiation.[2][3][4] Its primary function is to absorb UV energy and dissipate it as heat, thereby preventing UV radiation from penetrating the skin or degrading various materials. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, analytical methods, and safety data.

Physicochemical and Spectral Properties

This compound is a light-yellow crystalline powder. Its sulfonic acid group renders it highly soluble in water and other polar solvents, a key feature for its use in aqueous formulations.

| Property | Value | Reference |

| CAS Number | 4065-45-6 | |

| Molecular Formula | C₁₄H₁₂O₆S | |

| Molecular Weight | 308.31 g/mol | |

| IUPAC Name | 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid | |

| Synonyms | Benzophenone-4 (BP-4), Sulfisobenzone, UV-284 | |

| Appearance | Light-tan or light yellow crystalline powder | |

| Melting Point | 145 °C / ~200-205 °C | / |

| Water Solubility | 10 µg/mL | |

| pKa | pKa1 = -2.4 (sulfonic acid); pKa2 = 7.6 (hydroxyl) | |

| UV Absorption Max (λmax) | 284-287 nm (UVB), ~325-366 nm (UVA) |

Mechanism of Action: UV Absorption

This compound protects the skin and other materials by absorbing harmful UV radiation. The mechanism is a photochemical process wherein the molecule absorbs photons, becomes electronically excited, and then returns to its ground state by releasing the absorbed energy as thermal energy. The ortho-hydroxyl group is considered a critical structural requirement for this process, contributing to the molecule's stability and its ability to absorb UV light.

References

mechanism of action of sulisobenzone as a UV filter

An In-depth Technical Guide on the Core Mechanism of Action of Sulisobenzone as a UV Filter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Benzophenone-4) is a water-soluble, secondary ultraviolet (UV) filter widely employed in cosmetic and pharmaceutical formulations to provide broad-spectrum protection against UVB and short-wave UVA radiation. Its primary mechanism of action is centered on the efficient absorption of high-energy UV photons and the subsequent dissipation of this energy as heat, thereby preventing the radiation from damaging the skin. This process is governed by the photophysical properties of the benzophenone chromophore, involving rapid transitions between electronic excited states. This document provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action: Photochemical Pathway

The protective action of this compound is not a static blocking effect but a dynamic, cyclical photochemical process. The core of this mechanism lies in the benzophenone moiety, which is highly efficient at converting damaging UV radiation into harmless thermal energy.

Upon exposure to UV radiation, the this compound molecule absorbs a photon, promoting an electron from its stable ground state (S₀) to a higher energy singlet excited state (S₁). This transition occurs rapidly. The key to its function is the subsequent, extremely efficient process known as intersystem crossing (ISC), where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). This spin-forbidden transition is remarkably fast and efficient in benzophenone derivatives.

Once in the triplet state, the molecule can safely return to its ground state (S₀) through non-radiative decay, releasing the absorbed energy primarily as heat. This final step allows the molecule to return to its original state, ready to absorb another UV photon. This cycle of absorption and dissipation is highly efficient and rapid, enabling a single molecule to neutralize numerous photons, although photodegradation can occur over time.

The hydroxyl group positioned ortho to the carbonyl group on the benzophenone structure is crucial for the electronic stability and the absorption of UV light.[1] The sulfonic acid group, while not directly involved in the photochemical cycle, confers the significant advantage of water solubility, allowing for its incorporation into a wide range of aqueous formulations.

Quantitative Photophysical and Photostability Data

The efficacy of a UV filter is defined by its absorption spectrum and its stability under UV irradiation. The following tables summarize key quantitative parameters for this compound.

Table 1: UV Absorption Characteristics

| Parameter | Value | Wavelength (nm) | Reference/Note |

| Absorption Maximum (λmax) | UVB Peak | ~286 nm | [2] |

| UVA-II Peak | ~325 nm | ||

| Molar Extinction Coefficient (ε) | at ~285 nm | ~14,800 M⁻¹cm⁻¹ | Calculated¹ |

| at ~325 nm | ~9,400 M⁻¹cm⁻¹ | Calculated¹ |

¹Molar extinction coefficients (ε) were calculated from Specific Extinction (E¹%¹cm) values using the formula: ε = (E¹%¹cm * Molecular Weight) / 10, with a molecular weight of 308.31 g/mol .

Table 2: Photostability Data

| Parameter | Condition | Value | Reference |

| Direct Photolysis Quantum Yield (Φ) | Singly Deprotonated (HA⁻) in water | (3.2 ± 0.6) × 10⁻⁵ | |

| Doubly Deprotonated (A²⁻) in water | (7.0 ± 1.3) × 10⁻⁵ | [3] | |

| General Photostability | In cosmetic formulations | Considered highly stable; protects other UV filters from degradation. |

The low quantum yield of photolysis indicates that this compound is relatively photostable, meaning it can undergo many cycles of UV absorption and energy dissipation before it degrades. However, photodegradation is not zero, and its rate can be influenced by the formulation's pH and the presence of other substances.

Experimental Protocols

The characterization of this compound's properties relies on standardized analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Determination of UV-Visible Absorption Spectrum

This protocol outlines the use of UV-Vis spectrophotometry to determine the absorption maxima (λmax) and calculate the molar extinction coefficient (ε) of this compound.

-

Preparation of Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or deionized water, depending on the desired protonation state) in a 50 mL volumetric flask to create a 1 mg/mL stock solution.

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from 1 µg/mL to 20 µg/mL.

-

Spectrophotometer Setup: Use a calibrated dual-beam UV-Visible spectrophotometer. Use the same solvent as a blank to zero the instrument.

-

Spectral Acquisition: Scan each working solution from 400 nm down to 200 nm in a 1 cm path length quartz cuvette.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the absorbance value at a specific λmax for a solution of known concentration (c), calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl , where A is absorbance, c is molar concentration, and l is the path length (1 cm).

-

Protocol 2: In Vitro Photostability Assessment by HPLC

This protocol describes a method to quantify the degradation of this compound over time when exposed to a controlled UV source.

-

Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., ethanol/water) at a known concentration (e.g., 10 µg/mL).

-

Irradiation Setup:

-

Place the solution in a quartz vessel to allow UV transmission.

-

Use a solar simulator equipped with a filter to provide a controlled, broad-spectrum UV output compliant with international standards (e.g., ICH Q1B guidelines).

-

Maintain a constant temperature using a cooling system to prevent thermal degradation.

-

-

Exposure and Sampling:

-

Take an initial (T=0) sample before starting irradiation. This serves as the control.

-

Expose the solution to the UV source.

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours). Protect samples from light immediately after withdrawal.

-

-

HPLC Analysis:

-

System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Monitor the eluent at one of this compound's absorption maxima (e.g., 286 nm or 325 nm).

-

-

Data Analysis:

-

Generate a calibration curve using non-irradiated standards of known concentrations.

-

Quantify the concentration of this compound in each irradiated sample by comparing its peak area to the calibration curve.

-

Plot the percentage of remaining this compound against irradiation time to determine its degradation kinetics.

-

References

Sulisobenzone (Benzophenone-4): A Technical Overview of its UV Absorption Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption characteristics of sulisobenzone (Benzophenone-4), a widely used organic UV filter in sunscreen and personal care products. This compound is recognized for its capacity to absorb both UVA and UVB radiation, providing broad-spectrum protection against the harmful effects of sun exposure. This document collates quantitative spectral data, details common experimental methodologies for its analysis, and illustrates the fundamental mechanism of its photoprotective action.

Quantitative UV Absorption Data

This compound's molecular structure, characterized by a sulfonated benzophenone core, allows it to absorb a wide range of UV radiation.[1] Its primary absorption is in the UVB region, with significant absorption in the UVA-II range as well. The sulfonic acid group enhances its water solubility, making it suitable for a variety of water-based formulations.[1] The key absorption maxima (λmax) are summarized in the table below. Note that specific molar extinction coefficients (ε) are not consistently reported across publicly available literature but are essential for quantitative analysis as defined by the Beer-Lambert law.

| Spectral Region | Absorption Maximum (λmax) | Solvent/Source |

| UVB | 286 nm | SPF List |

| UVB | 287 nm | Cayman Chemical |

| UVB | ~284-287 nm | General for 2-hydroxybenzophenones (DrugBank) |

| UVA-II | 325 nm | Cayman Chemical |

| UVA-I | 366 nm | SPF List |

| Other | 225 nm, 243 nm | Cayman Chemical |

Mechanism of UV Absorption

This compound, like other benzophenones, protects the skin by absorbing UV photons. This process involves the excitation of the molecule to a higher energy state. The energy is then dissipated as thermal energy as the molecule returns to its ground state. The hydroxyl group in the ortho position relative to the carbonyl group is a critical structural feature for the UV absorption and electronic stability of benzophenones. This intramolecular hydrogen bond facilitates a rapid, radiationless de-excitation pathway, which prevents the absorbed energy from generating harmful reactive oxygen species.

Caption: Mechanism of UV absorption by this compound.

Experimental Protocols

The determination of this compound's UV absorption spectrum is typically performed using ultraviolet-visible (UV-Vis) spectrophotometry or high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector.

A. Methodology for UV-Vis Spectrophotometry

This protocol outlines a general procedure for determining the UV absorption spectrum of this compound.

-

1. Materials and Reagents:

-

This compound (≥98% purity)

-

Solvent: Methanol, ethanol, or phosphate-buffered saline (PBS, pH 7.2) are suitable choices given this compound's solubility. For HPLC analysis, acetonitrile is commonly used as a mobile phase component.

-

Quartz cuvettes (1 cm path length)

-

Calibrated volumetric flasks and pipettes

-

-

2. Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL). This compound is soluble in water, methanol, and ethanol. For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.

-

-

3. Working Solution Preparation:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

4. Spectrophotometric Analysis:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline correction using a cuvette filled with the solvent.

-

Measure the absorbance of each working solution across the UV spectrum (typically 200-400 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

5. Data Analysis:

-

Plot absorbance versus wavelength to visualize the absorption spectrum.

-

To determine the molar extinction coefficient (ε), plot absorbance at a specific λmax versus concentration. According to the Beer-Lambert Law (A = εcl), the slope of this line will be ε × l (where l is the path length, typically 1 cm).

-

Caption: Workflow for determining the UV absorption spectrum.

Summary and Conclusion

This compound is a robust and effective broad-spectrum UV filter, with distinct absorption peaks in both the UVB and UVA ranges. Its water solubility makes it a versatile ingredient for cosmetic and pharmaceutical formulations. The photoprotective mechanism is well-understood and relies on the efficient dissipation of absorbed UV energy as heat, a process facilitated by its specific molecular structure. The standardized experimental protocols outlined in this guide, primarily UV-Vis spectrophotometry, allow for reliable and reproducible characterization of its absorption properties, ensuring quality control and efficacy in final product formulations.

References

Sulisobenzone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of sulisobenzone (Benzophenone-4), a widely used UV filter in sunscreens and other personal care products. This document collates critical data, outlines detailed experimental protocols, and visualizes key concepts to support research, development, and formulation activities.

Core Properties of this compound

This compound, with the chemical formula C₁₄H₁₂O₆S, is a water-soluble organic compound that absorbs both UVA and UVB radiation.[1] Its sulfonic acid group enhances its solubility in aqueous formulations, a key differentiator from other benzophenone derivatives.[1]

Solubility Profile

This compound exhibits a versatile solubility profile, making it suitable for a variety of formulation types. Its solubility in common solvents is summarized in the table below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | 1 g in 4 mL | [2][3] |

| ≥ 100 mg/mL (≥ 324.35 mM) | [4] | |

| Methanol | 1 g in 2 mL | |

| Ethanol | 1 g in 3.3 mL | |

| ~2 mg/mL | ||

| Dimethylformamide (DMF) | ~5 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | |

| ≥ 34 mg/mL (≥ 110.28 mM) | ||

| Phosphate-Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | |

| Ethyl Acetate | 1 g in 100 mL |

Stability Characteristics

This compound is generally stable under recommended storage conditions, typically at -20°C for long-term storage, with a shelf life of at least 4 years. However, its stability is influenced by light, pH, and temperature.

Photostability

Direct photolysis is not the primary degradation pathway for this compound. Instead, its photodegradation is enhanced in the presence of dissolved organic matter and proceeds mainly through reaction with hydroxyl radicals (•OH). In environmental conditions, the near-surface 24-hour averaged half-life of this compound is approximately 4.0 days.

Thermal Stability

When heated to decomposition, this compound emits toxic vapors of sulfur oxides.

Hydrolytic Stability

This compound is not expected to undergo hydrolysis in the environment as it lacks hydrolyzable functional groups.

Table 2: Stability Data for this compound

| Condition | Observation | Reference |

| Recommended Storage (-20°C) | Stable for ≥ 4 years | |

| Aqueous Solution | Recommended not to store for more than one day | |

| Photodegradation (near surface) | 24-hour averaged half-life of 4.0 days | |

| Thermal Decomposition | Emits toxic sulfur oxide vapors upon heating to decomposition | |

| Hydrolysis | Not expected to undergo hydrolysis |

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determination of this compound Solubility

This protocol describes a standard method for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a volumetric flask. This ensures that the solution becomes saturated.

-

Equilibration: Place the flask in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any remaining solid particles. Accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

-

Quantification by HPLC: Analyze the diluted sample using a validated stability-indicating HPLC method. The concentration of this compound in the original saturated solution is calculated by applying the dilution factor.

Protocol for Forced Degradation (Stress Testing) of this compound

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound (analytical standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Milli-Q water

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

pH meter

-

Hot plate or oven

-

Photostability chamber

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound and the stock solution to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize the degradation products using techniques like LC-MS.

-

Establish the degradation pathway of this compound under each stress condition.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships related to the analysis of this compound.

Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Identification of Sulisobenzone Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulisobenzone (Benzophenone-4), a widely utilized UV filter in sunscreens and other personal care products, is susceptible to degradation through various environmental and industrial processes. Understanding the resulting degradation products is crucial for assessing the environmental fate, toxicological implications, and stability of formulations containing this compound. This technical guide provides a comprehensive overview of the identification of this compound degradation products, focusing on biotransformation and photodegradation pathways. It includes a summary of identified degradation products, detailed experimental protocols for their analysis, and visual representations of degradation pathways to aid in research and development.

Introduction

This compound is an effective broad-spectrum UV absorber, valued for its water solubility and ability to protect against both UVA and UVB radiation.[1] However, its widespread use leads to its introduction into aquatic environments through wastewater and recreational activities. Furthermore, as a component in pharmaceutical and cosmetic formulations, its stability under various stress conditions is a critical quality attribute. This guide delves into the primary degradation pathways of this compound – biotransformation and photodegradation – and provides the technical details necessary for the identification and characterization of its degradation products.

Biotransformation of this compound

During biological wastewater treatment, this compound has been shown to undergo significant biotransformation, leading to the formation of multiple transformation products (TPs).[2][3]

Identified Biotransformation Products

A key study investigating the fate of this compound in activated sludge identified at least nine distinct transformation products.[2][4] The primary degradation pathway is initiated by the reduction of the keto group to a benzhydrol analogue, followed by a series of oxidation, demethylation, and decarboxylation reactions. This process results in the formation of more polar and, in some cases, more toxic TPs than the parent compound.

Table 1: Identified Biotransformation Products of this compound

| Transformation Product (TP) ID | Proposed Molecular Formula | m/z (Negative Ion Mode) | Key Identification Method | Reference |

| TP 310 | C14H14O6S | 310 | LC-HRMS | |

| TP 296 | C13H12O6S | 296 | LC-HRMS | |

| TP 282 | C12H10O6S | 282 | LC-HRMS | |

| TP 268 | C11H8O6S | 268 | LC-HRMS | |

| TP 252 | C11H8O5S | 252 | LC-HRMS | |

| TP 236 | C11H8O4S | 236 | LC-HRMS | |

| TP 224 | C9H8O5S | 224 | LC-HRMS | |

| TP 208 | C9H8O4S | 208 | LC-HRMS, NMR | |

| TP 192 | C9H8O3S | 192 | LC-HRMS |

Note: Quantitative data for the relative abundance of each transformation product is not fully available in the reviewed literature. However, TP 208 and TP 192 have been identified as the main transformation products in aerobic batch experiments with activated sludge.

Proposed Biotransformation Pathway

The biotransformation of this compound follows a multi-step process initiated by microbial activity. The proposed pathway involves the initial reduction of the carbonyl group, which increases the molecule's polarity. Subsequent enzymatic reactions further break down the molecule.

References

Sulisobenzone Biotransformation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulisobenzone (Benzophenone-4) is a water-soluble, broad-spectrum UV filter commonly used in sunscreen and other personal care products to protect the skin and formulations from UV radiation. Understanding its biotransformation is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the known and putative metabolic pathways of this compound, drawing from environmental and limited animal studies. Due to a notable lack of publicly available data on human metabolism, this document also outlines generalized experimental protocols for its investigation and infers potential human metabolic pathways based on related benzophenone compounds.

Known Biotransformation Pathways

The most detailed biotransformation data for this compound comes from studies on its degradation in biological wastewater treatment. In these systems, this compound undergoes a series of reactions initiated by the reduction of its ketone group.[1] Subsequent enzymatic processes, including oxidation, demethylation, and decarboxylation, lead to the formation of at least nine distinct transformation products.[1]

In animal models, the metabolic profile of this compound has been partially characterized. In rabbits, the primary metabolic route is the reduction of the ketone moiety to form a benzhydrol analog.[1] Studies in rats have shown that a minor pathway involves conversion to p-hydroxybenzophenone, accounting for approximately 1% of the administered dose.[1] The major metabolite identified in rats is a glucuronic acid conjugate, which is excreted in the urine.[1]

dot

Caption: Known biotransformation pathways of this compound in wastewater and animal models.

Putative Human Biotransformation Pathways

While specific data on this compound metabolism in humans is scarce, potential pathways can be inferred from the metabolism of other benzophenone derivatives, such as benzophenone-3 (oxybenzone). These pathways involve both Phase I and Phase II metabolic reactions.

Phase I Metabolism (CYP450-Mediated)

Cytochrome P450 (CYP) enzymes are the primary catalysts for Phase I oxidative metabolism. For benzophenone and its derivatives, CYP2A6 and enzymes of the CYP1A family have been shown to be involved in their bioactivation. It is plausible that these or other CYP isoforms, such as CYP3A4, which is a major drug-metabolizing enzyme, could hydroxylate this compound.

dot

Caption: Putative Phase I metabolism of this compound mediated by CYP450 enzymes.

Phase II Metabolism (Conjugation)

Following Phase I metabolism, or for the parent compound directly, Phase II enzymes catalyze the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are responsible for conjugating glucuronic acid to hydroxyl groups. Given that this compound has a hydroxyl group and its glucuronide has been identified in rats, UGT-mediated glucuronidation is a highly probable metabolic pathway in humans.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. While this compound already contains a sulfonic acid group, sulfation of a hydroxylated metabolite is a possible, though likely minor, pathway.

dot

Caption: Putative Phase II conjugation pathways for this compound and its metabolites.

Quantitative Data Summary

There is a significant lack of quantitative data on the biotransformation of this compound in any species, including humans. The available data is summarized below.

| Species | Metabolite | Percentage of Dose | Reference |

| Rat | p-Hydroxybenzophenone | ~1% |

Experimental Protocols

Detailed experimental protocols for this compound biotransformation are not publicly available. However, based on standard practices in drug metabolism research, the following generalized protocols can be adapted for studying this compound.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by the primary drug-metabolizing enzymes in the liver.

Workflow:

dot

Caption: Workflow for determining the metabolic stability of this compound in human liver microsomes.

Methodology:

-

Incubation: Incubate this compound (typically 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: Start the reaction by adding a NADPH-regenerating system.

-

Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of disappearance of this compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CYP450 Reaction Phenotyping

This experiment identifies the specific CYP450 isozymes responsible for the metabolism of this compound.

Workflow:

dot

Caption: Workflow for CYP450 reaction phenotyping of this compound.

Methodology:

-

Recombinant CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.

-

Chemical Inhibition: Incubate this compound with pooled human liver microsomes in the presence and absence of known CYP-specific chemical inhibitors.

-

Analysis: Measure the rate of this compound depletion or the formation of a specific metabolite by LC-MS/MS.

-

Data Interpretation: Identify the CYP isoforms that show the highest metabolic turnover (in the recombinant system) or the greatest inhibition of metabolism (in the chemical inhibition assay).

UGT and SULT Conjugation Assays

These assays determine the potential for this compound or its hydroxylated metabolites to undergo glucuronidation and sulfation.

Methodology:

-

Incubation:

-

Glucuronidation: Incubate this compound or its metabolite with human liver microsomes or recombinant UGT enzymes in the presence of the cofactor UDPGA (uridine 5'-diphospho-glucuronic acid).

-

Sulfation: Incubate the substrate with human liver S9 fraction or recombinant SULT enzymes in the presence of the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate).

-

-

Analysis: Use LC-MS/MS to detect and quantify the formation of the corresponding glucuronide or sulfate conjugates.

Conclusion

The biotransformation of this compound is an area that requires further investigation, particularly concerning its metabolism in humans. While studies on environmental degradation and limited animal data provide some insights, a comprehensive understanding of the human metabolic pathways, the enzymes involved, and the quantitative aspects of metabolite formation is currently lacking in the public domain. The putative pathways and generalized protocols presented in this guide offer a framework for researchers and drug development professionals to design and conduct studies that can fill these critical knowledge gaps, ultimately contributing to a more complete safety and efficacy profile of this widely used UV filter.

References

In Vitro and In Vivo Studies of Sulisobenzone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulisobenzone (Benzophenone-4) is a water-soluble, broad-spectrum ultraviolet (UV) filter widely used in sunscreens and other personal care products to protect the skin from the harmful effects of UVA and UVB radiation.[1][2][3][4] Its efficacy and safety are supported by a range of in vitro and in vivo studies. This technical guide provides an in-depth overview of these studies, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Mechanism of Action: UV Radiation Absorption

This compound belongs to the benzophenone class of organic compounds.[1] Its primary function is to absorb UV radiation and convert it into thermal energy, thereby preventing the radiation from penetrating the skin and causing cellular damage. The energy absorption process excites the this compound molecule to a higher energy state. As it returns to its ground state, the energy is released as heat. The hydroxyl group in the ortho position to the carbonyl group is a key structural feature for this UV absorption capability.

In Vitro Studies

Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

The 3T3 NRU phototoxicity test is a validated in vitro method used to assess the phototoxic potential of a substance. It is based on the OECD Test Guideline 432.

-

Cell Culture: BALB/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.

-

Treatment: The cells are treated with various concentrations of this compound in two separate plates.

-

Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar radiation (UVA), while the other plate is kept in the dark.

-

Incubation: Following exposure, the treatment medium is replaced with a culture medium, and the cells are incubated for 24 hours.

-

Neutral Red Uptake: Cell viability is determined by measuring the uptake of the vital dye Neutral Red.

-

Data Analysis: The concentration at which cell viability is reduced by 50% (EC50) is calculated for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is then determined by comparing the EC50 values. A PIF value greater than 5 is indicative of phototoxic potential. The Mean Photo Effect (MPE) is another endpoint used for evaluation.

| Parameter | Value | Interpretation |

| EC50 (+UVA) | Data not available | Concentration for 50% viability reduction with UVA |

| EC50 (-UVA) | Data not available | Concentration for 50% viability reduction without UVA |

| Photo-Irritation-Factor (PIF) | Data not available | PIF > 5 suggests phototoxic potential |

| Mean Photo Effect (MPE) | Data not available | MPE > 0.15 suggests phototoxic potential |

Note: Specific quantitative data for this compound from 3T3 NRU phototoxicity tests were not available in the reviewed literature.

Genotoxicity Assessment: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (WP2uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in the body.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar plate.

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

| Bacterial Strain | With S9 Mix | Without S9 Mix | Interpretation |

| S. typhimurium TA98 | Data not available | Data not available | No significant increase in revertants indicates no frameshift mutation. |

| S. typhimurium TA100 | Data not available | Data not available | No significant increase in revertants indicates no base-pair substitution. |

| S. typhimurium TA1535 | Data not available | Data not available | No significant increase in revertants indicates no base-pair substitution. |

| S. typhimurium TA1537 | Data not available | Data not available | No significant increase in revertants indicates no frameshift mutation. |

| E. coli WP2uvrA | Data not available | Data not available | No significant increase in revertants indicates no mutagenic activity. |

Note: Specific quantitative data on the number of revertant colonies for this compound were not available in the reviewed literature.

Endocrine Disruption Potential

In vitro assays are utilized to screen for potential endocrine-disrupting activity of chemical compounds, including their ability to interact with hormone receptors.

-

ER/AR Binding Assays: These assays measure the ability of a test substance to compete with a radiolabeled natural ligand (e.g., 17β-estradiol for ER) for binding to the receptor.

-

ER/AR Transcriptional Activation Assays: These assays use genetically modified cell lines that contain a reporter gene linked to a hormone-responsive element. An increase in reporter gene activity in the presence of the test substance indicates agonistic activity, while a decrease in the response to a natural hormone indicates antagonistic activity.

| Assay | Result | Interpretation |

| Estrogen Receptor (ER) Transcriptional Activation Assay | Negative | This compound did not show estrogenic activity in this assay. |

| Androgen Receptor (AR) Transcriptional Activation Assay | Data not available |

Percutaneous Absorption

In vitro percutaneous absorption studies are conducted to assess the extent to which a substance can penetrate the skin. The Franz diffusion cell is a common apparatus used for these studies.

-

Skin Preparation: A sample of human or animal skin is mounted between the donor and receptor chambers of the Franz diffusion cell.

-

Application: A known amount of the formulation containing this compound is applied to the surface of the skin in the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a fluid that is continuously stirred and maintained at a constant temperature to mimic physiological conditions.

-

Sampling: Samples are collected from the receptor fluid at various time points to determine the amount of this compound that has permeated through the skin.

-

Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to calculate the flux and permeability coefficient.

| Parameter | Value |

| Flux (μg/cm²/h) | Data not available |

| Permeability Coefficient (Kp) | Data not available |

Note: Specific quantitative data on the in vitro percutaneous absorption of this compound were not available in the reviewed literature. However, it has been noted that this compound does not penetrate the skin to a large degree but may enhance the penetration of other chemicals.

In Vivo Studies

Acute Oral Toxicity

Acute oral toxicity studies are performed to determine the potential adverse effects of a single, high dose of a substance.

-

Animal Model: Typically, Sprague-Dawley or Wistar rats are used.

-

Dosing: A single oral dose of this compound is administered to the animals. The Up-and-Down Procedure (OECD 425) or the Acute Toxic Class Method (OECD 423) can be used to determine the LD50 with fewer animals.

-

Observation: The animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Necropsy: At the end of the observation period, a gross necropsy is performed on all animals to identify any treatment-related abnormalities.

| Parameter | Value |

| LD50 | 3530 mg/kg |

| Clinical Signs of Toxicity | Data not available |

| Gross Pathology Findings | Data not available |

Conclusion

References

Methodological & Application

Application Note: Quantification of Sulisobenzone by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulisobenzone (Benzophenone-4) is a water-soluble UVB and short-wave UVA filter commonly used in sunscreen and other cosmetic formulations to protect the skin from sun damage.[1][2] Accurate and reliable quantification of this compound in raw materials and finished products is crucial for ensuring product efficacy and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound. The provided protocols are intended for use by researchers, scientists, and drug development professionals.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix.[3][4] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous, acidified buffer.[1] An isocratic elution is employed for consistent and reproducible results. Quantification is performed by detecting the UV absorbance of this compound at its maximum wavelength and comparing the peak area to that of a known standard. This compound has UV maxima at approximately 225, 243, 287, and 325 nm.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, compiled from various validated methods.

Table 1: HPLC-UV Chromatographic Conditions for this compound Quantification

| Parameter | Method 1 | Method 2 |

| HPLC System | HPLC with UV/Vis Detector | HPLC with UV spectrophotometric detection |

| Column | Kromasil C18 (150 x 4.6 mm, 5 µm) | C18 stationary phase |

| Mobile Phase | 0.2% Formic Acid in Water : Acetonitrile (65:35 v/v) | Ethanol : Water : Acetic Acid (70:29.5:0.5 v/v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Injection Volume | 10 µL | 20 µL |

| Column Temperature | Ambient | Not specified |

| UV Detection | 287 nm | 313 nm |

| Run Time | ~10 minutes | ~25 minutes |

Preparation of Solutions

-

Method 1: Prepare a 0.2% solution of formic acid in HPLC-grade water. Filter and degas. Mix with acetonitrile in a 65:35 (v/v) ratio.

-

Method 2: Mix HPLC-grade ethanol, water, and glacial acetic acid in a 70:29.5:0.5 (v/v/v) ratio. Filter and degas.

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with a suitable solvent such as methanol or the mobile phase. This compound is soluble in ethanol, DMSO, and dimethylformamide.

-

Sonicate for 10 minutes to ensure complete dissolution.

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

The sample preparation will vary depending on the matrix (e.g., raw material, sunscreen lotion).

-

For Raw Material:

-

Accurately weigh an appropriate amount of the this compound sample.

-

Dissolve in and dilute with the mobile phase to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

For Sunscreen Formulations:

-

Accurately weigh a portion of the sunscreen product into a suitable container.

-

Add a known volume of a suitable extraction solvent (e.g., ethanol).

-

Sonicate for at least 30 minutes to extract the this compound.

-

Centrifuge or filter to remove undissolved excipients.

-

Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Data Analysis and Quantification

-

Inject the prepared standards and samples into the HPLC system.

-

Record the peak areas from the resulting chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Calculate the final concentration in the original sample, accounting for all dilution factors.

Method Validation Data

The following table summarizes typical method validation parameters for the quantification of this compound by HPLC-UV.

Table 3: Summary of Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 1.0 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 20 mg/L |

| Limit of Quantification (LOQ) | Typically 3 x LOD |

| Accuracy (Recovery) | 95.4 ± 2.1% to 98.5 ± 2.1% |

| Precision (RSD) | Intra- and Inter-day RSD ≤ 2% |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Caption: Logical relationship for accurate this compound analysis.

References

Application Notes and Protocols for the Analytical Determination of Sulisobenzone in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of sulisobenzone (also known as Benzophenone-4), a common UV filter in cosmetic products. The primary focus is on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and reliable method for the determination of this compound in cosmetic matrices. It offers high sensitivity, specificity, and the ability to separate this compound from other cosmetic ingredients and potential impurities.

Experimental Protocol: RP-HPLC for Impurity Profiling and Quantification

This protocol is adapted from a validated method for the determination of this compound and its potential impurities, such as Benzophenone, Ben-1, and Ben-3.[1][2][3]

Objective: To quantify this compound and identify potential impurities in a cosmetic raw material or finished product.

Materials and Reagents:

-

This compound analytical standard (≥97.5% purity)[4]

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Kromasil C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent[2]

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

Chromatographic Conditions:

| Parameter | Condition |

| Column | Kromasil C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.2% Formic Acid in Water : Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Isocratic |

| Detection Wavelength | 290 nm (for Ben-1 and Ben-3) and 250 nm (for Benzophenone) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound analytical standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh about 1 gram of the cosmetic sample into a 100 mL volumetric flask.

-

Add approximately 70 mL of 70% methanol and sonicate for 20 minutes to extract the this compound.

-

Allow the solution to cool to room temperature and then dilute to the mark with 70% methanol.

-

Centrifuge a portion of the extract at 5000 rpm for 20 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject the standard solutions into the HPLC system to establish the calibration curve.

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Quantitative Data Summary:

| Analyte | Retention Time (min) | Limit of Detection (LOD) |

| Benzophenone | 9.116 | - |

| Ben-3 | 13.370 | - |

| Ben-1 | 15.564 | - |

| This compound | - | 20 mg/L |

Note: Retention times can vary slightly depending on the specific HPLC system and column used. The provided LOD for this compound is from a method for simultaneous determination of multiple UV filters and may differ for the impurity profiling method.

Experimental Workflow: HPLC Analysis of this compound

References

Application Note: A Stability-Indicating RP-HPLC Method for Impurity Profiling of Sulisobenzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of process-related impurities and degradation products in sulisobenzone (also known as Benzophenone-4). The method is designed to separate this compound from its known impurities, including Benzophenone, and two other process-related impurities, referred to as Ben-1 and Ben-3, as identified in the literature.[1][2] This document provides a comprehensive protocol, including system suitability criteria, method validation parameters, and forced degradation studies, to ensure the method is suitable for its intended purpose in a quality control environment.

Introduction

This compound (5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid) is a water-soluble organic compound widely used as a broad-spectrum UV filter in sunscreens and other personal care products to protect the skin and the product itself from UV radiation.[1] The purity of this compound is critical for the safety and efficacy of these final products. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components in a formulation. Therefore, a reliable analytical method is required to profile and quantify these impurities.

This application note describes a simple and accurate isocratic RP-HPLC method for the impurity profiling of this compound. The method has been developed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions. The validation of this method is discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Experimental Protocols

Chemicals and Reagents

-

This compound Reference Standard (CRS) and impurity standards (Benzophenone, Ben-1, Ben-3) of known purity.

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below. These conditions were established based on literature for the effective separation of this compound and its impurities.

| Parameter | Condition |

| Column | Kromasil C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.2% Formic Acid in Water : Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Isocratic |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Detection | UV Detector set at 250 nm for Benzophenone and 290 nm for Ben-1 and Ben-3. A PDA detector can be used for peak purity analysis. |

| Run Time | Approximately 20 minutes |

Preparation of Solutions

-

Standard Stock Solution (for impurities): Accurately weigh and dissolve appropriate amounts of Benzophenone, Ben-1, and Ben-3 standards in methanol to prepare a stock solution of 100 µg/mL for each impurity.

-

Working Standard Solution: Dilute the standard stock solution with the mobile phase to a final concentration of 5 µg/mL for each impurity.

-

Sample Solution: Accurately weigh about 125 mg of the this compound sample into a 25 mL volumetric flask, dissolve and dilute to volume with methanol.

-

Spiked Sample Solution (for accuracy): Add a known amount of the impurity standard stock solution to the sample solution to achieve a target concentration (e.g., 200 ppm of each impurity) and dilute with the mobile phase.

Method Validation and System Suitability

The analytical method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A working standard solution is injected five times, and the parameters are evaluated against the acceptance criteria.

Hypothetical System Suitability Results

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (for this compound) | ≤ 2.0 | 1.2 |

| Theoretical Plates (for this compound) | ≥ 2000 | 4500 |

| % RSD of Peak Areas (n=5) | ≤ 2.0% | 0.8% |

| Resolution (between adjacent peaks) | ≥ 2.0 | > 2.5 |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. This compound samples were subjected to various stress conditions to induce degradation.

-

Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

-

Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

-

Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

-

Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours.

The stressed samples were then diluted with the mobile phase and analyzed. The chromatograms were examined for any new peaks, and the peak purity of this compound was assessed.

Hypothetical Summary of Forced Degradation Results

| Stress Condition | % Degradation of this compound | Observations |

| Acid Hydrolysis | ~15% | Significant degradation with the formation of one major and two minor degradants. |

| Base Hydrolysis | ~10% | Moderate degradation with the formation of two degradants. |

| Oxidative Degradation | ~20% | Significant degradation with the formation of multiple degradation products. |

| Thermal Degradation | < 2% | The drug is relatively stable to heat. |

| Photolytic Degradation | ~8% | Minor degradation observed. |

The results indicate that the method can effectively separate the degradation products from the main this compound peak, confirming its stability-indicating capability.

Data Presentation

The quantitative performance of the method is summarized in the following tables. The retention times for the known impurities are based on published data.

Table 1: Retention Times of this compound and its Impurities

| Compound | Retention Time (min) |

| This compound | ~4.5 |

| Ben-1 | 9.116 |

| Ben-3 | 15.564 |

| Benzophenone | 13.370 |

Table 2: Hypothetical Method Validation Summary

| Validation Parameter | Result |

| Linearity (Range) | 0.5 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 for all impurities |

| Accuracy (% Recovery) | 98.0% - 102.0% |